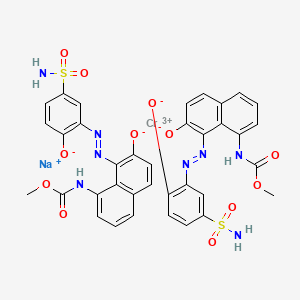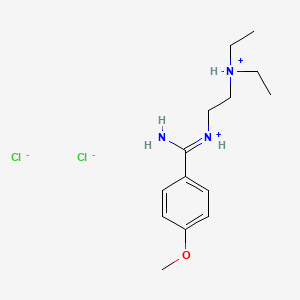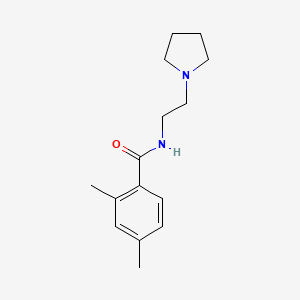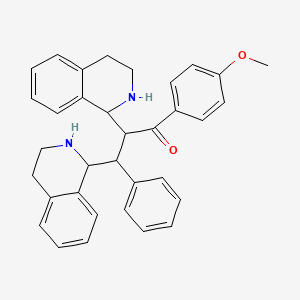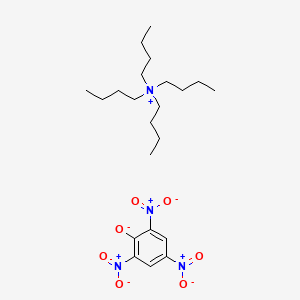
Rhodamine B-stearate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodamine B-stearate is a derivative of Rhodamine B, a well-known xanthene dye. This compound is formed by the esterification of Rhodamine B with stearic acid. This compound is known for its fluorescent properties, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Rhodamine B-stearate is synthesized through an esterification reaction between Rhodamine B and stearic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reactants to combine and form the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, Rhodamine B and stearic acid, are mixed in appropriate proportions and subjected to controlled heating and stirring. The reaction is monitored to ensure complete conversion of the reactants to the desired ester. After the reaction is complete, the product is purified through techniques such as recrystallization or chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions
Rhodamine B-stearate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Rhodamine B-stearate has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical analyses and reactions.
Biology: Employed in fluorescence microscopy and flow cytometry to study cellular structures and functions.
Medicine: Utilized in diagnostic imaging and as a marker in biological assays.
Industry: Applied in the textile and food industries as a dye and in environmental studies to trace water flow and contamination.
作用机制
Rhodamine B-stearate exerts its effects through its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at a different wavelength, making it useful for imaging and detection purposes. The molecular targets and pathways involved include interactions with cellular components, such as proteins and nucleic acids, which allow for the visualization of cellular processes.
相似化合物的比较
Similar Compounds
Rhodamine B: The parent compound, known for its fluorescent properties and wide range of applications.
Rhodamine 6G: Another xanthene dye with similar fluorescent properties but different absorption and emission spectra.
Fluorescein: A different class of fluorescent dye with distinct chemical properties and applications.
Uniqueness
Rhodamine B-stearate is unique due to its ester linkage with stearic acid, which imparts different solubility and stability characteristics compared to its parent compound, Rhodamine B. This makes this compound particularly useful in applications where enhanced stability and solubility are required.
属性
CAS 编号 |
6373-07-5 |
|---|---|
分子式 |
C28H31N2O3.C18H35O2 C46H66N2O5 |
分子量 |
727.0 g/mol |
IUPAC 名称 |
[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;octadecanoate |
InChI |
InChI=1S/C28H30N2O3.C18H36O2/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-18H,5-8H2,1-4H3;2-17H2,1H3,(H,19,20) |
InChI 键 |
CELKVAQKCIJCLK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


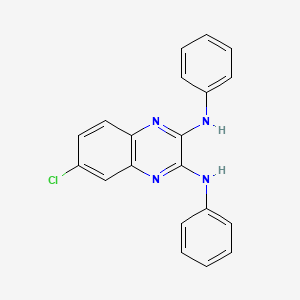

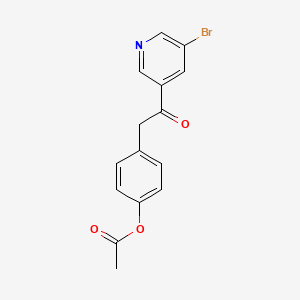



![magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13770932.png)

